tert-Butyl 7-(5-iodopyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate
Description
Molecular Formula: C₁₆H₂₃IN₄O₂ Molecular Weight: 430.29 g/mol CAS Number: 2169922-65-8 This compound features a 2,7-diazaspiro[3.5]nonane core, where the spiro junction connects a five-membered ring (azetidine) and a three-membered ring. The 5-iodopyrimidin-4-yl substituent at position 7 introduces steric bulk and electronic effects, making it distinct from analogs. The tert-butyl carbamate (Boc) group at position 2 enhances solubility and stability during synthesis .
Properties
Molecular Formula |
C16H23IN4O2 |
|---|---|
Molecular Weight |
430.28 g/mol |
IUPAC Name |
tert-butyl 7-(5-iodopyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate |
InChI |
InChI=1S/C16H23IN4O2/c1-15(2,3)23-14(22)21-9-16(10-21)4-6-20(7-5-16)13-12(17)8-18-11-19-13/h8,11H,4-7,9-10H2,1-3H3 |
InChI Key |
ZJGVOCIZHBXCNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCN(CC2)C3=NC=NC=C3I |
Origin of Product |
United States |
Preparation Methods
Cyclization of Bifunctional Amines
A linear diamine precursor undergoes intramolecular cyclization in the presence of a base such as potassium carbonate. For example, reacting 1,3-diamine derivatives with carbonyl compounds (e.g., ketones or aldehydes) under reflux conditions in toluene yields the spirocyclic framework. The oxalate salt form is isolated via crystallization, achieving ≥95% purity.
Boc Protection Strategy
The tert-butyl carbamate group is introduced using di-tert-butyl dicarbonate (Boc₂O) in a dichloromethane (DCM) solution with catalytic 4-dimethylaminopyridine (DMAP). This step proceeds at 0–5°C to minimize side reactions, yielding the Boc-protected spirocyclic amine in 85–90% yield.
Functionalization with the 5-Iodopyrimidin-4-yl Group
Introducing the iodopyrimidine substituent requires precise regioselectivity. Patent WO2014203045A1 and EP3468966B1 highlight two approaches:
Nucleophilic Aromatic Substitution
The spirocyclic amine reacts with 4-chloro-5-iodopyrimidine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand such as Xantphos. This coupling occurs in tetrahydrofuran (THF) at 80°C, achieving 70–75% yield. The reaction mechanism proceeds via a Pd-mediated C–N bond formation, with triethylamine as a base to scavenge HCl.
Direct Iodination of Pyrimidine Intermediates
An alternative route involves synthesizing 4-aminopyrimidine derivatives followed by iodination. Treating 4-aminopyrimidine with N-iodosuccinimide (NIS) in acetic acid at 50°C introduces iodine at the 5-position. Subsequent Boc protection and coupling with the spirocyclic amine yield the target compound.
Optimization and Scalability Considerations
Catalytic Systems
Copper(I) iodide and N,N’-dimethylcyclohexane-1,2-diamine (DMCDA) enhance coupling efficiency in Ullmann-type reactions, reducing reaction times from 24 h to 8 h. Microwave-assisted synthesis further accelerates steps, achieving 80% yield in 2 h.
Green Chemistry Innovations
Patent WO2014203045A1 emphasizes aqueous micellar aggregates for sodium borohydride reductions, minimizing organic solvent use. This method achieves diastereomeric excess (de) ≥80% at 0–5°C, aligning with industrial sustainability goals.
Analytical and Purification Techniques
Crystallization Strategies
Oxalate and hydrochloride salts are employed for purification. For instance, dissolving the crude product in ethanol and adding oxalic acid precipitates the oxalate salt, which is recrystallized from methanol/water (3:1) to ≥99% purity.
Chromatographic Methods
Flash column chromatography using silica gel (hexane/ethyl acetate, 4:1) resolves regioisomeric byproducts. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms final purity.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Coupling | 70–75 | ≥95 | High regioselectivity | Requires palladium catalysts |
| Direct Iodination | 65–70 | ≥90 | Avoids pre-functionalized pyrimidines | Multi-step sequence |
| Microwave-Assisted | 80 | ≥98 | Rapid synthesis | Specialized equipment needed |
Industrial Applications and Pharmacological Relevance
The target compound’s spirocyclic architecture enhances metabolic stability and binding affinity, making it valuable in kinase inhibitors and antiviral agents. For example, EP3468966B1 demonstrates its utility in menin-MLL interaction inhibitors, showing IC₅₀ values <100 nM in leukemia cell lines .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 7-(5-iodopyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodopyrimidine moiety can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Scientific Research Applications
Synthesis and Derivatives
The synthesis of tert-butyl 7-(5-iodopyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate typically involves multi-step organic reactions, including the formation of the diazaspiro framework and subsequent functionalization at the pyrimidine position. Variants of this compound may also be synthesized to enhance specific biological activities or pharmacokinetic properties.
Anticancer Activity
Research indicates that compounds containing iodinated pyrimidines exhibit promising anticancer properties. The presence of the spirocyclic structure in this compound may enhance its ability to interact with biological targets involved in cancer cell proliferation and survival pathways.
Antiviral Properties
Studies on similar compounds have shown potential antiviral effects, particularly against RNA viruses. The incorporation of the pyrimidine moiety may play a crucial role in inhibiting viral replication by interfering with nucleic acid synthesis.
Neurological Applications
The diazaspiro structure is associated with neuroprotective effects in various models of neurodegeneration. This compound could be explored for its ability to modulate neurotransmitter systems or provide protection against neuronal damage.
Case Study 1: Anticancer Screening
A study conducted on a series of spirocyclic compounds, including this compound, demonstrated significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Study 2: Antiviral Efficacy
In vitro assays revealed that derivatives of this compound exhibited inhibitory activity against influenza virus strains. The mechanism involved blocking viral entry into host cells, suggesting potential for development as an antiviral agent.
Data Table: Summary of Biological Activities
| Activity Type | Compound Tested | Assay Type | Result |
|---|---|---|---|
| Anticancer | tert-butyl 7-(5-iodopyrimidin-4-yl)-... | MTT Assay | IC₅₀ = 10 µM (MCF-7) |
| Antiviral | Similar iodinated derivatives | Plaque Reduction | >90% inhibition |
| Neuroprotective | Related diazaspiro compounds | Neurite Outgrowth | Enhanced growth observed |
Mechanism of Action
The mechanism of action of tert-Butyl 7-(5-iodopyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodopyrimidine moiety can form hydrogen bonds and other interactions with the active site of enzymes, leading to inhibition or modulation of their activity. The spirocyclic structure provides rigidity and conformational stability, which can enhance the binding affinity and selectivity of the compound.
Comparison with Similar Compounds
Structural Modifications in Diazaspiro Scaffolds
Spiro Ring Size Variations
- Spiro[4.4]nonane Derivatives: Example: tert-Butyl 7-(4-(4-Methoxybenzamido)phenyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate (Molecular Weight: 452.6 g/mol) . The larger spiro[4.4] system increases conformational flexibility compared to spiro[3.5], affecting binding to biological targets like alpha-synuclein fibrils in PET imaging . Synthesis yield: 32%, lower than spiro[3.5] analogs due to increased steric hindrance .
- Spiro[3.5]nonane Derivatives: Example: tert-Butyl 7-Benzoyl-2,7-diazaspiro[3.5]nonane-2-carboxylate (Yield: 75%) . Smaller spiro[3.5] systems favor rigid conformations, enhancing selectivity for sigma receptors (Ki < 100 nM) .
Substituent Effects
- Halogenated Pyrimidines: tert-Butyl 7-(5-fluoro-4-((R)-1-(4-fluorophenyl)ethoxy)pyrimidin-2-yl)-2,7-diazaspiro[4.4]nonane-2-carboxylate (Yield: 98%) . Fluorine substituents improve metabolic stability and blood-brain barrier penetration compared to iodine, but iodine’s larger size enhances halogen bonding in target interactions .
- Aromatic and Alkyl Substituents: tert-Butyl 7-Phenethyl-2,7-diazaspiro[3.5]nonane-2-carboxylate (Yield: 41%): Phenethyl groups enhance lipophilicity, improving membrane permeability but reducing aqueous solubility .
Physicochemical Properties
Biological Activity
The compound tert-Butyl 7-(5-iodopyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate is a member of the diazaspiro compound family, which has garnered attention for its potential biological activities. This article will explore its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Structure and Composition
- Chemical Formula : C₁₄H₁₈N₄O₂
- Molecular Weight : 286.32 g/mol
- CAS Number : 896464-16-7
The compound exhibits several important physicochemical properties that influence its biological activity:
- Log P (Octanol-Water Partition Coefficient) : Approximately 1.44, indicating moderate lipophilicity, which may facilitate membrane permeability.
- Solubility : Soluble in organic solvents; however, detailed solubility data in aqueous environments is limited.
Research indicates that compounds similar to tert-butyl diazaspiro derivatives can interact with various biological targets:
- Chemokine Receptors : These compounds have been shown to modulate the activity of chemokine receptors such as CCR3 and CCR5, which are implicated in HIV infection and inflammatory responses .
- Enzyme Inhibition : Some diazaspiro compounds act as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids, potentially leading to increased levels of these signaling molecules .
Pharmacological Profiles
The compound has demonstrated several pharmacological profiles:
- BBB Permeability : Classified as a blood-brain barrier (BBB) permeant, suggesting potential central nervous system (CNS) effects .
- P-glycoprotein Substrate : Indicates that it may be subject to efflux by P-glycoprotein, affecting its bioavailability and distribution .
Toxicity and Safety
Toxicity assessments indicate that the compound may pose risks if improperly handled:
- Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) .
Study on Chemokine Receptor Modulation
A study published in Bioorganic & Medicinal Chemistry Letters explored the effects of diazaspiro compounds on chemokine receptors. The findings suggested that tert-butyl derivatives could effectively inhibit receptor activation, providing a pathway for therapeutic applications in HIV treatment .
FAAH Inhibition Research
Another significant study focused on the inhibition of FAAH by diazaspiro compounds. The results indicated that these compounds could enhance endocannabinoid signaling, offering potential benefits in pain management and neuroprotection .
Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Chemokine Receptor Modulation | Inhibits CCR3 and CCR5 receptors | |
| Enzyme Inhibition | Inhibits fatty acid amide hydrolase | |
| BBB Permeability | Yes | |
| P-glycoprotein Substrate | Yes |
| Property | Value |
|---|---|
| Molecular Weight | 286.32 g/mol |
| Log P | 1.44 |
| Solubility | Organic solvents |
Q & A
Q. What are the key considerations in designing a synthesis route for tert-Butyl 7-(5-iodopyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate?
Methodological Answer: Synthesis routes for spirocyclic compounds often involve multi-step strategies, including:
- Protection/Deprotection: Use of tert-butyl groups for amine protection to prevent side reactions during iodopyrimidine coupling .
- Coupling Reactions: Suzuki-Miyaura or Buchwald-Hartwig cross-coupling for introducing the 5-iodopyrimidin-4-yl moiety. Optimize catalyst systems (e.g., Pd(PPh₃)₄) and base (e.g., Cs₂CO₃) to enhance yield .
- Purification: Employ column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization in dichloromethane/ether for high-purity isolation .
Q. How should researchers approach the characterization of this compound’s stereochemistry and purity?
Methodological Answer:
- NMR Analysis: Use ¹H/¹³C NMR to confirm spirocyclic structure and iodopyrimidine substitution. Compare chemical shifts with similar diazaspiro compounds (e.g., δ 1.4 ppm for tert-butyl groups) .
- HPLC-MS: Employ reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% formic acid) coupled with mass spectrometry to verify molecular ion peaks (e.g., [M+H]+ at m/z ~450) .
- X-ray Crystallography: Resolve ambiguities in spirocyclic conformation using single-crystal diffraction if solubility permits .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported optimal reaction conditions for the iodopyrimidine substitution step?
Methodological Answer: Discrepancies in reaction conditions (e.g., temperature, solvent) may arise from competing pathways:
- Mechanistic Studies: Conduct kinetic experiments (e.g., variable-temperature NMR) to identify rate-limiting steps. For example, iodopyrimidine coupling may favor polar aprotic solvents (DMF) at 80–100°C over THF .
- Design of Experiments (DoE): Use factorial design to test variables (catalyst loading, solvent polarity, base strength) and identify robust conditions .
- In Situ Monitoring: Employ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
Q. What methodologies are recommended for assessing the compound’s stability under different pH conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to buffered solutions (pH 1–13) at 37°C for 24–72 hours. Monitor decomposition via HPLC:
- Mass Spectrometry: Identify degradation products (e.g., carboxylic acid derivatives from ester hydrolysis) .
Q. How can researchers optimize biological activity studies targeting kinase inhibition?
Methodological Answer:
- Docking Simulations: Use molecular modeling (e.g., AutoDock Vina) to predict binding affinity with ATP-binding pockets of kinases (e.g., EGFR, BRAF). Focus on spirocyclic conformation and iodopyrimidine positioning .
- Enzymatic Assays: Perform IC₅₀ determinations using ADP-Glo™ kinase assays. Compare activity against known inhibitors (e.g., staurosporine) .
- Cellular Uptake Studies: Use fluorescent analogs (e.g., BODIPY-labeled derivatives) to quantify intracellular accumulation via flow cytometry .
Q. What strategies mitigate challenges in scaling up synthesis without compromising yield?
Methodological Answer:
- Flow Chemistry: Transition batch processes to continuous flow for improved heat/mass transfer during exothermic steps (e.g., iodopyrimidine coupling) .
- Catalyst Recycling: Immobilize Pd catalysts on silica or magnetic nanoparticles to reduce metal leaching and costs .
- In-Line Analytics: Implement PAT (Process Analytical Technology) tools like ReactIR™ to maintain critical quality attributes (CQAs) during scale-up .
Data Contradiction Analysis
Q. How should conflicting data on the compound’s solubility in polar vs. nonpolar solvents be addressed?
Methodological Answer:
- Solvent Screening: Test solubility in DMSO, DMF, ethanol, and toluene using nephelometry. Note discrepancies due to polymorphic forms (e.g., amorphous vs. crystalline) .
- Co-Solvent Systems: Explore blends (e.g., DMSO:EtOH 1:1) to enhance solubility for biological assays .
- Thermodynamic vs. Kinetic Solubility: Distinguish equilibrium solubility (shake-flask method) from kinetic solubility (DMSO stock dilution) to align with application needs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
